![molecular formula C18H21N3O B2657468 (E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 2321333-27-9](/img/structure/B2657468.png)
(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Overview
Description
(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling Reaction: The final step involves coupling the pyrazole and piperidine intermediates with a phenylprop-2-en-1-one derivative under basic or acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or phenyl rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or other functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related compound synthesized from pyrazole showed notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, demonstrating effectiveness comparable to conventional antibiotics like ciprofloxacin .
Antioxidant Properties
Research has highlighted the antioxidant potential of pyrazole derivatives. A computational investigation into several pyrazole compounds, including those structurally similar to (E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one, revealed their capacity to scavenge free radicals effectively . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Cancer Research
The compound has been explored for its potential anticancer properties. Pyrazole derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focused on the synthesis of novel pyrazole-based compounds demonstrated significant cytotoxic effects against human cancer cell lines .
Enzyme Inhibition
Certain studies have suggested that pyrazole derivatives can act as enzyme inhibitors. For example, compounds similar to this compound have shown promise in inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes and pain management .
Neuropharmacology
The neuropharmacological potential of this compound is under investigation, particularly concerning its effects on neurotransmitter systems. Pyrazole derivatives have been linked to modulation of GABAergic and glutamatergic pathways, which may offer therapeutic avenues for neurological disorders such as anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a synthesized pyrazole derivative against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited varying degrees of activity, with a particular focus on its interaction with bacterial cell membranes leading to increased permeability and cell death .
Case Study 2: Antioxidant Mechanisms
In a comparative analysis of antioxidant activities among different pyrazole derivatives, the compound demonstrated superior radical scavenging abilities, attributed to its structural features that facilitate electron donation . This study employed various assays, including DPPH and ABTS radical scavenging tests.
Mechanism of Action
The mechanism of action of (E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Pyridyl)piperidine
- 1-(2-Methylpyrazol-3-yl)piperidine
- 3-Phenylprop-2-en-1-one derivatives
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Biological Activity
(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one, identified by its CAS number 2321333-27-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 295.4 g/mol. The compound features a pyrazole moiety, which is often associated with various biological activities, including anti-inflammatory and anti-cancer properties.
Antimicrobial Activity
Research indicates that compounds containing a pyrazole scaffold exhibit significant antimicrobial properties. A study highlighted the synthesis of several pyrazole derivatives, which were tested against various bacterial strains, including E. coli and S. aureus. One derivative was found to possess notable antibacterial activity, suggesting that this compound may similarly exhibit such effects due to its structural characteristics .
Anti-inflammatory Activity
Pyrazole derivatives have been recognized for their anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit inflammatory mediators such as TNF-alpha and IL-6. For instance, derivatives tested in carrageenan-induced rat paw edema models demonstrated significant reduction in inflammation compared to standard anti-inflammatory drugs like ibuprofen .
Anticancer Potential
The potential anticancer activity of pyrazole derivatives is another area of interest. Studies have reported that certain pyrazole compounds act as inhibitors of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds derived from the pyrazole structure have shown efficacy against tumor cells by targeting specific pathways involved in cancer progression .
Case Study 1: Antibacterial Efficacy
In a comparative study, a series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against standard strains. One compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating a promising alternative for treating resistant bacterial infections .
Case Study 2: Anti-inflammatory Effects
A study involving the administration of a pyrazole derivative in an animal model revealed a marked decrease in paw swelling and pain response when compared to controls. The compound's ability to modulate inflammatory pathways suggests its potential use in chronic inflammatory conditions .
The biological activities of this compound are likely mediated through its interaction with specific biological targets:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cancer cell proliferation, such as NF-kB and MAPK pathways.
Properties
IUPAC Name |
(E)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20-16(12-13-19-20)17-9-5-6-14-21(17)18(22)11-10-15-7-3-2-4-8-15/h2-4,7-8,10-13,17H,5-6,9,14H2,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGSSUHDNBDGCS-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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